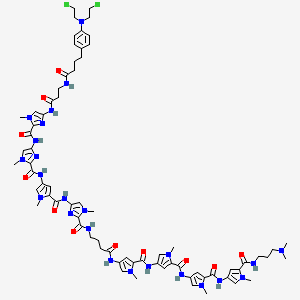
SiR-Hoechst
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SiR-Hoechst, also known as silicon rhodamine Hoechst, is a far-red fluorescent DNA probe. It is widely used for live-cell imaging of cell nuclei in interphase and chromosomes during mitosis. This compound is particularly valued for its minimal cytotoxicity and compatibility with super-resolution microscopy, making it a powerful tool for visualizing dynamic cellular processes in real-time .
Preparation Methods
SiR-Hoechst is synthesized by conjugating silicon rhodamine (SiR) with the DNA minor groove binder bisbenzimide (Hoechst). The synthetic route involves the preparation of SiR followed by its conjugation with Hoechst under specific reaction conditions. The industrial production methods for this compound involve large-scale synthesis of the individual components followed by their conjugation and purification to achieve high specificity and low background .
Chemical Reactions Analysis
SiR-Hoechst primarily undergoes binding reactions with DNA. The binding of this compound to DNA results in a significant increase in fluorescence intensity, which is a key feature for its use in live-cell imaging. The compound does not typically undergo oxidation, reduction, or substitution reactions under normal conditions. The major product formed from its reaction with DNA is a highly fluorescent DNA-bound complex .
Scientific Research Applications
SiR-Hoechst has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying DNA interactions and dynamics.
Biology: Extensively used in live-cell imaging to visualize nuclei and chromosomes, study mitosis, chromatin biology, and DNA damage response.
Medicine: Applied in cancer research to study chromosomal abnormalities and DNA damage in cancer cells.
Industry: Utilized in the development of diagnostic tools and imaging technologies .
Mechanism of Action
SiR-Hoechst exerts its effects by binding to the minor groove of DNA. This binding suppresses the interaction between the fluorophore and the surrounding environment, leading to a significant increase in fluorescence upon DNA binding. The compound is excited by far-red light, which avoids the DNA damage typically caused by UV light required for traditional Hoechst dyes. This mechanism allows for high-resolution imaging of DNA in live cells with minimal cytotoxicity .
Comparison with Similar Compounds
SiR-Hoechst is unique compared to other DNA stains due to its far-red fluorescence, minimal cytotoxicity, and compatibility with super-resolution microscopy. Similar compounds include:
Hoechst 33258: A blue fluorescent dye used for DNA staining but requires UV light for excitation, which can cause DNA damage.
Hoechst 33342: Similar to Hoechst 33258 but with better cell permeability.
Hoechst 34580: Another variant with similar properties but different excitation/emission spectra.
DAPI (4’,6-diamidino-2-phenylindole): A blue fluorescent DNA stain that also requires UV light for excitation .
This compound stands out due to its far-red excitation, which reduces phototoxicity and allows for longer imaging sessions in live cells.
Properties
Molecular Formula |
C56H59N9O4Si |
|---|---|
Molecular Weight |
950.2 g/mol |
IUPAC Name |
2-[7-(dimethylamino)-3-dimethylazaniumylidene-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-[4-[4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butylcarbamoyl]benzoate |
InChI |
InChI=1S/C56H59N9O4Si/c1-62(2)38-14-20-43-50(33-38)70(6,7)51-34-39(63(3)4)15-21-44(51)52(43)45-30-37(12-19-42(45)56(67)68)55(66)57-24-8-9-29-69-41-17-10-35(11-18-41)53-58-46-22-13-36(31-48(46)60-53)54-59-47-23-16-40(32-49(47)61-54)65-27-25-64(5)26-28-65/h10-23,30-34H,8-9,24-29H2,1-7H3,(H3-,57,58,59,60,61,66,67,68) |
InChI Key |
VTXFVJRSJCSFQA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)OCCCCNC(=O)C7=CC(=C(C=C7)C(=O)[O-])C8=C9C=CC(=[N+](C)C)C=C9[Si](C1=C8C=CC(=C1)N(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


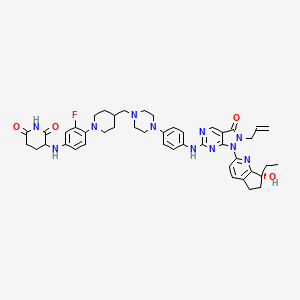
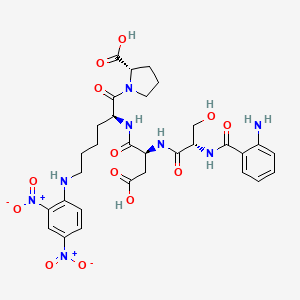


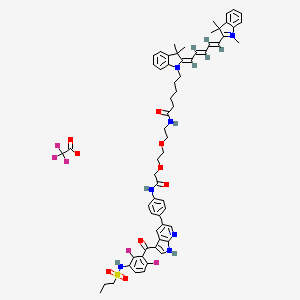
![(2S)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]-1-benzyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12379221.png)
![1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one](/img/structure/B12379224.png)

![3-[4-[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetyl]piperazin-1-yl]piperidin-1-yl]-3-methoxyanilino]-6-ethyl-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B12379227.png)
![(2S)-2-amino-N-[(2S,3R,4S,5R)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-6-(carbamoylamino)hexanamide](/img/structure/B12379230.png)
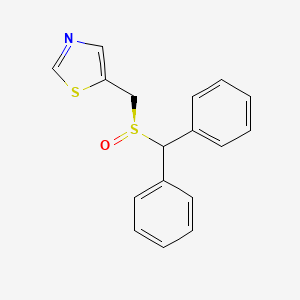
![3-[7-[4-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]but-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12379236.png)
